1,3-Dimethyl-5,5-dimethylhydantoin

Beschreibung

Overview of Hydantoin (B18101) Chemistry and its Significance

Hydantoin, a heterocyclic organic compound, serves as a fundamental scaffold in a diverse array of chemical and biological applications. wikipedia.orgrsc.org Also known as imidazolidine-2,4-dione, its five-membered ring structure contains two nitrogen atoms and two carbonyl groups, offering multiple sites for functionalization. rsc.orgijsr.net This versatility has made hydantoin and its derivatives subjects of extensive research for over a century, leading to their use in pharmaceuticals, agrochemicals, and industrial processes. ijsr.netontosight.ai

The significance of the hydantoin framework is underscored by its presence in several commercially important molecules. wikipedia.orgekb.eg In the pharmaceutical realm, hydantoin derivatives are recognized for their anticonvulsant properties, with well-known examples including phenytoin (B1677684) and fosphenytoin. wikipedia.org Beyond this, they have been investigated for a wide range of biological activities, including as muscle relaxants, antiarrhythmics, and antimicrobial agents. wikipedia.orgontosight.ai The ability to modify the hydantoin core at its various positions allows for the fine-tuning of its biological and chemical properties. ijsr.net

Structural Characteristics of N-Substituted Hydantoins

N-substituted hydantoins are a class of hydantoin derivatives where one or both nitrogen atoms in the hydantoin ring are functionalized with substituent groups. These substitutions significantly influence the molecule's properties. The introduction of alkyl, aryl, or other functional groups at the N-1 and N-3 positions can alter the compound's lipophilicity, hydrogen bonding capacity, and steric hindrance, thereby affecting its reactivity and biological activity. ijsr.netnih.gov

The structural modifications at the nitrogen atoms are crucial in determining the pharmacological profile of hydantoin-based drugs. nih.gov For instance, the nature of the substituent can impact the compound's ability to interact with biological targets such as ion channels and enzymes. nih.gov The ability to form hydrogen bonds, a key feature of the parent hydantoin, can be modulated by N-substitution, which in turn affects the molecule's binding characteristics to receptors. nih.gov

Historical Context of Halogenated Hydantoin Research

The study of halogenated hydantoins has a notable history, driven by their utility as halogenating agents and disinfectants. wikipedia.org These compounds, where halogen atoms (chlorine, bromine, or iodine) are attached to the nitrogen atoms of the hydantoin ring, are effective sources of active halogens. wikipedia.orgnj.govwikipedia.org Research into these derivatives has led to the development of important commercial products.

Some of the most prominent N-halogenated hydantoins include dichlorodimethylhydantoin (DCDMH), bromochlorodimethylhydantoin (BCDMH), and dibromodimethylhydantoin (DBDMH). wikipedia.org These compounds are widely used as disinfectants for water treatment in swimming pools and industrial cooling systems, as well as sanitizers and biocides in various applications. wikipedia.orgwikipedia.orgsuru-chem.com The investigation into mixed halogenated hydantoins, containing both chlorine and bromine, has also been a subject of research, aiming to create compounds with specific halogen-donating properties for organic synthesis. google.com The development of these compounds has provided valuable reagents for a range of chemical transformations. organic-chemistry.orgorganic-chemistry.org

1,3-Dimethyl-5,5-dimethylhydantoin: A Detailed Profile

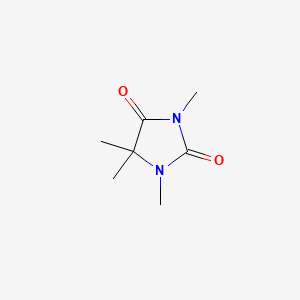

This compound, also known as 1,3,5,5-tetramethyl-2,4-imidazolidinedione, is a specific derivative of the hydantoin family. ontosight.ai Its structure features methyl groups at both nitrogen atoms (positions 1 and 3) and at the carbon at position 5 of the hydantoin ring. ontosight.ai

Chemical and Physical Properties

The properties of this compound are a direct result of its unique tetramethyl-substituted structure. ontosight.ai

| Property | Value |

| Molecular Formula | C7H12N2O2 |

| Molar Mass | 156.18 g/mol |

| UNII | Z8E6XF5ZY5 |

| Synonyms | 1,3,5,5-Tetramethyl-2,4-imidazolidinedione |

This table presents key chemical identifiers and properties of this compound.

Synthesis and Research Findings

The synthesis of 5,5-dimethylhydantoin (B190458), a precursor to the title compound, can be achieved through the Bucherer-Bergs reaction, a well-established method for preparing hydantoins from ketones or cyanohydrins. wikipedia.orgnih.gov Specifically, acetone (B3395972) cyanohydrin can be reacted with ammonium (B1175870) carbonate to yield 5,5-dimethylhydantoin. wikipedia.org Subsequent N-methylation would lead to the formation of this compound.

Research on analogous halogenated dimethylhydantoins provides insight into the reactivity of this structural framework. For instance, the synthesis of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) involves the reaction of 5,5-dimethylhydantoin with an iodinating agent like iodine monochloride in the presence of a base. chemicalbook.com Similarly, 1,3-dibromo-5,5-dimethylhydantoin (B127087) can be prepared by reacting 5,5-dimethylhydantoin with a brominating agent. google.com

Applications and Areas of Study

While specific applications for this compound are not extensively detailed in the provided search results, the broader class of hydantoins and their derivatives have been investigated for various uses. ontosight.ai These include potential applications in the pharmaceutical and agrochemical industries. ontosight.ai Some hydantoin derivatives exhibit antimicrobial, anticonvulsant, herbicidal, fungicidal, and insecticidal properties. wikipedia.orgontosight.ai

Halogenated Derivatives of Dimethylhydantoin

The 5,5-dimethylhydantoin scaffold is a common backbone for various halogenated derivatives that have significant industrial applications.

1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCDMH)

DCDMH is a white, crystalline powder with a mild chlorine-like odor. nj.gov It is used as a chlorinating agent, disinfectant, and industrial deodorant. nj.govhaz-map.com

| Property | Value |

| Molecular Formula | C5H6Cl2N2O2 |

| CAS Number | 118-52-5 |

| Solubility in Water | 0.21% at 25 °C |

This table outlines key properties of 1,3-Dichloro-5,5-dimethylhydantoin. sigmaaldrich.com

DCDMH is utilized in laundry bleaches and for water chlorination. nj.gov It is also involved in various chemical reactions, such as the chlorination of other organic compounds. sigmaaldrich.com

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another important halogenated hydantoin derivative used primarily as a disinfectant for water purification and as a bleaching agent. wikipedia.orgnih.gov

| Property | Value |

| Molecular Formula | C5H6Br2N2O2 |

| Molar Mass | 285.923 g/mol |

| Appearance | White solid |

This table highlights key characteristics of 1,3-Dibromo-5,5-dimethylhydantoin. wikipedia.org

DBDMH is a source of hypobromous acid in water, which acts as the disinfecting agent. wikipedia.org It finds application in drinking water treatment, recreational water sanitation, and in pulp and paper mills. wikipedia.orgsuru-chem.comnih.gov

1,3-Diiodo-5,5-dimethylhydantoin (DIDMH)

DIDMH is a solid reagent used as an iodinating agent in organic synthesis. organic-chemistry.org It is considered a more convenient alternative to molecular iodine due to its solid nature and lack of sublimation. organic-chemistry.org

| Property | Value |

| Molecular Formula | C5H6I2N2O2 |

| Molecular Weight | 379.92 g/mol |

| Melting Point | 198°C (dec.) |

This table presents key data for 1,3-Diiodo-5,5-dimethylhydantoin. chemicalbook.com

DIDMH is effective for the iodination of various organic compounds, including arenes and enols. organic-chemistry.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

15414-89-8 |

|---|---|

Molekularformel |

C7H12N2O2 |

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

1,3,5,5-tetramethylimidazolidine-2,4-dione |

InChI |

InChI=1S/C7H12N2O2/c1-7(2)5(10)8(3)6(11)9(7)4/h1-4H3 |

InChI-Schlüssel |

CYFUTQFVJKHZRW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=O)N(C(=O)N1C)C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,3 Dimethyl 5,5 Dimethylhydantoin and Its Analogues

De Novo Synthesis Approaches to the Hydantoin (B18101) Ring System

The foundational step in producing many hydantoin derivatives is the creation of the imidazolidine-2,4-dione ring. The most prominent and versatile method for synthesizing 5,5-disubstituted hydantoins, such as 5,5-dimethylhydantoin (B190458) (the precursor to the title compound), is the Bucherer–Bergs reaction. google.comnih.gov This multicomponent reaction is valued for its operational simplicity and the accessibility of its starting materials. google.com

In a typical Bucherer-Bergs synthesis, a ketone or aldehyde reacts with potassium cyanide and ammonium (B1175870) carbonate. epa.gov To produce 5,5-dimethylhydantoin, acetone (B3395972) is used as the ketone starting material. nih.gov The reaction is generally conducted in aqueous ethanol (B145695) at temperatures between 60–70°C. nih.gov An alternative procedure involves reacting acetone cyanohydrin directly with ammonium carbonate, which upon heating to 68-80°C, yields 5,5-dimethylhydantoin. google.com The mechanism proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring. google.com

The classical Bucherer–Bergs reaction yields a hydantoin ring that is unsubstituted at the N-1 and N-3 positions. nih.gov To obtain the target compound, 1,3-dimethyl-5,5-dimethylhydantoin, the synthesized 5,5-dimethylhydantoin must undergo a subsequent N-alkylation step to introduce the two methyl groups onto the nitrogen atoms.

An earlier, related method is the Urech hydantoin synthesis, first reported in 1873, where an amino acid is reacted with potassium cyanate. nih.gov However, for 5,5-disubstituted hydantoins, the Bucherer-Bergs reaction remains the more general and convenient approach. google.com

Halogenation Reactions for N-Substituted Hydantoin Derivatives

N-halo hydantoins are important compounds, often used as halogenating agents and disinfectants. Their synthesis involves the direct halogenation of a pre-formed hydantoin ring.

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is synthesized by the bromination of 5,5-dimethylhydantoin. One common laboratory and industrial method involves reacting 5,5-dimethylhydantoin with a brominating agent, such as elemental bromine (Br₂), in an aqueous solution containing a base like sodium hydroxide (B78521) (NaOH). ebi.ac.uk

A patented process describes the concurrent feeding of an aqueous slurry of 5,5-dimethylhydantoin and an inorganic base with a brominating agent. The reaction is maintained at a pH between 5.5 and 8.5, which causes the DBDMH product to precipitate from the aqueous mixture, allowing for efficient isolation with yields reported as high as 90-92%. ebi.ac.uk Another innovative approach involves the in situ generation of liquid bromine through the reverse disproportionation of hydrobromic acid (HBr) and sodium bromate (B103136) (NaBrO₃) in a microchannel reactor. This bromine is then directly reacted with 5,5-dimethylhydantoin while controlling the pH with NaOH to produce DBDMH. nih.gov

Table 1: Summary of DBDMH Synthesis Conditions

| Brominating Agent | Base/Co-reagent | Solvent/Medium | pH | Reported Yield |

| Bromine (Br₂) | Sodium Hydroxide (NaOH) | Aqueous | 5.5 - 8.5 | 90-92% ebi.ac.uk |

| In situ Bromine (from HBr + NaBrO₃) | Sodium Hydroxide (NaOH) | Aqueous | Controlled | High nih.gov |

The synthesis of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) follows a similar principle of electrophilic halogenation at the nitrogen positions. One documented method involves treating 5,5-dimethylhydantoin with iodine monochloride (ICl) in the presence of sodium hydroxide in an ice-water bath. chemistscorner.com An alternative preparation uses the reaction of 5,5-dimethylhydantoin with elemental iodine (I₂) and an aqueous solution of sodium hypochlorite (B82951) at a temperature below 10°C. This method has been reported to produce DIH with a 90% yield. chemistscorner.com DIH is often used as a solid, stable, and easy-to-handle iodinating agent, serving as an alternative to molecular iodine or N-iodosuccinimide (NIS). nih.gov

Achieving selective halogenation to produce mono-halogenated hydantoins instead of the di-halogenated versions is possible by carefully controlling the reaction stoichiometry. By using approximately half an equivalent of the halogenating agent, it is possible to favor the formation of the mono-substituted product.

Furthermore, the reactivity and selectivity of halogenating agents like DBDMH can be fine-tuned through the use of additives. For instance, the reactivity of DBDMH in brominating aromatic compounds can be significantly enhanced by the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or strong acids. wikipedia.org While these specific examples pertain to the substrate being halogenated by DBDMH, the principle of using catalytic additives and controlling stoichiometry applies to the synthesis of the halogenated hydantoins themselves, allowing for the selective preparation of N-monohalo- or N,N'-dihalo-5,5-dimethylhydantoin.

Synthesis of Hydroxymethylated Hydantoin Derivatives (e.g., 1,3-Dimethylol-5,5-dimethylhydantoin, 1-Hydroxymethyl-5,5-dimethylhydantoin, 3-Hydroxymethyl-5,5-dimethylhydantoin)

Hydroxymethylated hydantoins are synthesized by the reaction of 5,5-dimethylhydantoin with formaldehyde (B43269). These compounds are widely used as formaldehyde-releasing preservatives. google.com

The synthesis of 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH) involves the addition of two molecules of formaldehyde to the N-1 and N-3 positions of 5,5-dimethylhydantoin. This can be achieved by reacting approximately two or more molar equivalents of formaldehyde with one mole of 5,5-dimethylhydantoin. nih.gov One process describes conducting the reaction in an aqueous solution at a controlled pH between 7.0 and 9.0 and a temperature of 22°C to 65°C. nih.gov An alternative, non-aqueous method reacts 5,5-dimethylhydantoin with paraformaldehyde (a solid polymer of formaldehyde) in the presence of an alkaline catalyst, such as sodium carbonate. google.com In this solvent-free method, the initial product melts and serves as the reaction medium. google.com

The mono-substituted derivatives, 1-hydroxymethyl-5,5-dimethylhydantoin (1-MDMH) and 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH), are often found as components in commercial DMDMH solutions or as its decomposition products. nih.gov Their synthesis can be controlled by adjusting the molar ratio of the reactants. For example, reacting 5,5-dimethylhydantoin with approximately one mole of formaldehyde would favor the production of mono-hydroxymethylated derivatives. Furthermore, 1-MDMH can be a starting material itself; its reaction with another mole of paraformaldehyde in the presence of a catalyst yields the dimethylol product, DMDMH. google.com Researchers have also reported the successful selective synthesis of 3-MDMH from DMDMH.

Catalytic Approaches in Hydantoin Synthesis

Catalysis plays a significant role in enhancing the efficiency, selectivity, and scope of hydantoin synthesis and its subsequent modifications.

Various catalytic systems have been developed for reactions involving hydantoin derivatives. For instance, in the iodination of electron-rich aromatic compounds using DIH as the iodine source, a disulfide can act as a Lewis base catalyst to activate the DIH. nih.gov Similarly, thiourea (B124793) has been employed as an effective organocatalyst for the same transformation. nih.gov

In other modifications of the hydantoin structure, metal-based catalysts are employed. Copper acetate (B1210297) has been shown to promote the N-arylation of imides, a method applicable to the synthesis of N-3-aryl hydantoins. nih.gov

Interestingly, halogenated hydantoins can themselves serve as catalysts. DBDMH has been reported as an efficient catalyst for the one-pot, three-component Biginelli reaction to produce 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. google.com

Catalysis is also applied to control the stereochemistry of hydantoin products. A chiral diarylketone has been used to catalyze the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones, enriching the product in one enantiomer. nih.gov

Role of DBDMH as a Catalyst in Organic Transformations

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is recognized for its role not just as a brominating agent, but also as a catalyst or precatalyst in a variety of organic transformations. Its utility stems from its ability to act as a source of electrophilic bromine, which can activate substrates for subsequent reactions.

Recent research has highlighted an advanced methodology for the direct esterification of carboxylic acids with alcohols and for the aldol (B89426) condensation of aldehydes using the inexpensive and metal-free DBDMH under neat (solvent-free) conditions. researchgate.net This method is tolerant of air and moisture, which simplifies the synthetic and isolation procedures. researchgate.net In these reactions, DBDMH acts as a precatalyst, activating the carbonyl group and making it more susceptible to nucleophilic attack. researchgate.net The efficiency of esterification was observed to be dependent on the amount of DBDMH used, with optimal results obtained at a specific molar percentage. researchgate.net

DBDMH has also been employed in conjunction with other catalysts to achieve specific outcomes. For instance, a chiral bisoxazoline ligand/copper catalyst system utilizes DBDMH for the asymmetric oxidative desymmetrization of certain glycerol (B35011) derivatives. organic-chemistry.org In another example, the stereospecific dibromination of functionalized alkenes has been accomplished using a simple thiourea organocatalyst with DBDMH serving as a stable and inexpensive halogen source at room temperature. organic-chemistry.org The choice of catalyst can also direct the regioselectivity of bromination reactions with DBDMH. For example, the use of a Lewis acid catalyst like zirconium(IV) chloride tends to favor benzylic bromination, while a Brønsted acid catalyst such as trifluoromethanesulfonic acid promotes aromatic ring bromination. manac-inc.co.jp

Furthermore, DBDMH has been shown to be an effective oxidizing agent for the conversion of thiols to disulfides. organic-chemistry.orgthieme-connect.com This transformation is significant in synthetic and biological chemistry due to the importance of disulfide bonds in protein and peptide stabilization. organic-chemistry.org The oxidation with DBDMH is rapid, proceeds under mild, solvent-free conditions, and demonstrates high chemoselectivity, leaving other functional groups like hydroxyls and aromatic rings unaffected. organic-chemistry.org

Interestingly, while DBDMH is often used with a catalyst, it can also facilitate reactions without one. A direct 1,2-dibromination of alkenes has been achieved using DBDMH as the bromine source under mild, catalyst-free conditions. acs.orgacs.orgorganic-chemistry.orgnih.gov This method is considered a greener and more practical approach for synthesizing vicinal dibromide compounds compared to traditional methods that may require hazardous reagents or harsh conditions. acs.orgorganic-chemistry.org

The following table summarizes various organic transformations where DBDMH plays a catalytic or key reagent role:

| Transformation | Substrate(s) | Catalyst/Conditions | Product Type | Reference(s) |

| Esterification | Carboxylic acids, Alcohols | DBDMH (precatalyst), neat | Esters | researchgate.net |

| Aldol Condensation | Aldehydes | DBDMH (precatalyst), neat | Aldol products | researchgate.net |

| Asymmetric Oxidative Desymmetrization | 2-substituted glycerols | Chiral bisoxazoline/copper, DBDMH, MeOH | Chiral glycerate derivatives | organic-chemistry.org |

| Stereospecific Dibromination | Alkenes | Thiourea (organocatalyst), DBDMH | vic-Dibromides | organic-chemistry.org |

| Benzylic Bromination | Methylarenes | AIBN (catalyst), DBDMH | Benzyl bromides | organic-chemistry.org |

| Oxidation of Thiols | Thiols | DBDMH, solvent-free or CH₂Cl₂ | Disulfides | organic-chemistry.orgthieme-connect.com |

| 1,2-Dibromination | Alkenes | DBDMH, catalyst-free | vic-Dibromides | acs.orgacs.orgorganic-chemistry.orgnih.gov |

| Aromatic Ring Bromination | Activated aromatic rings | Brønsted acid (catalyst), DBDMH | Bromoarenes | manac-inc.co.jp |

Chemical Reactivity and Reaction Mechanisms of 1,3 Dimethyl 5,5 Dimethylhydantoin Derivatives

Oxidative Reactions Involving N-Halogenated Hydantoins

N-halogenated derivatives of 1,3-dimethyl-5,5-dimethylhydantoin, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), are effective oxidizing agents for a range of organic substrates. Their utility stems from the presence of a polarized N-X bond (where X is Cl or Br), which facilitates the transfer of a positive halogen atom or the formation of potent oxidizing species in solution.

The kinetics of oxidation reactions involving N-halogenated hydantoins have been investigated for several classes of organic compounds, revealing complex mechanistic pathways.

Acetophenones: The oxidation of substituted acetophenones by 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) has been studied in aqueous acetic acid. ijsdr.orgijrti.org The oxidation of p-nitroacetophenone shows a complex mechanism where the rate-determining step involves the rupture of a C-H bond from the enolic form of the acetophenone. ijsdr.org Kinetic studies on p-chloroacetophenone and p-methoxyacetophenone indicate that the reaction order is complex with respect to the substrate and independent of the oxidant concentration, suggesting that the rate-limiting step is the enolization of the ketone. ijrti.org The final oxidation products are the corresponding phenylglyoxals. ijrti.org The reaction is subject to an acid-catalyzed enolization mechanism.

| Substrate | Oxidant | Medium | Key Kinetic Findings | Oxidation Product | Ref |

| p-Nitroacetophenone | DCDMH | 50% aq. Acetic Acid | Complex mechanism, rate-determining step involves C-H bond rupture from the enol form. | p-Nitrophenylglyoxal | ijsdr.org |

| p-Chloroacetophenone | DCDMH | aq. Acetic Acid | Complex substrate order, rate is independent of [DCDMH], suggesting enolization is the slow step. | p-Chlorophenylglyoxal | ijrti.org |

| p-Methoxyacetophenone | DCDMH | aq. Acetic Acid | Complex substrate order, rate is independent of [DCDMH], suggesting enolization is the slow step. | p-Methoxyphenylglyoxal | ijrti.org |

Amino Acids: The oxidation of amino acids by N-halo compounds is a well-established area of study. While specific kinetic data for this compound derivatives are less common in the provided literature, studies with similar reagents like dichloramine-T show that the oxidation of amino acids such as alanine (B10760859) and leucine (B10760876) follows second-order kinetics with respect to the oxidant and first-order with respect to the amino acid. capes.gov.br The reaction is often inversely dependent on the hydrogen ion concentration. capes.gov.br In the case of DCDMH, studies on the oxidation of ℓ-alanine and ℓ-valine show a first-order dependence on the oxidant. arcjournals.org Hydrolysis of the N-halo hydantoin (B18101) is a key step, leading to the formation of the active oxidizing species. arcjournals.org

The nature of the active oxidizing species generated from N-halogenated hydantoins is highly dependent on the reaction medium, particularly its acidity and water content.

HOCl and H₂O⁺Cl: In the oxidation of acetophenones by 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in aqueous acetic acid, the hydrolysis of DCDMH is a crucial step. ijrti.orgarcjournals.org The species generated, such as hypochlorous acid (HOCl), are believed to be the active oxidants. ijrti.org In acidic media, HOCl can be protonated to form the highly electrophilic species H₂O⁺Cl, which is proposed to be the powerful electrophile that attacks the enolic form of the substrate in the rate-determining step. ijsdr.orgijrti.org

Electrophilic Iodine: For iodination reactions using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIDMH), the active species is considered to be an electrophilic iodine equivalent, often denoted as I⁺. acsgcipr.orgresearchgate.net The reactivity of this electrophilic iodine can be significantly enhanced by the presence of strong acids. researchgate.net In strongly acidic media like sulfuric acid, a "superelectrophilic" iodine species is generated, capable of reacting even with electron-deficient aromatic compounds. researchgate.net The generation of I⁺ in situ from DIDMH avoids the use of molecular iodine, which is less electrophilic. acsgcipr.orgajol.info

Halogenation of Organic Substrates Mediated by Halogenated Hydantoins

N-halogenated 5,5-dimethylhydantoins are widely used as halogenating agents for a variety of organic substrates, offering advantages in handling and selectivity over elemental halogens.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an effective reagent for the electrophilic bromination of aromatic rings. The nitrogen atoms in DBDMH are adjacent to electron-withdrawing carbonyl groups, which polarizes the N-Br bonds and makes the bromine atoms electrophilic. manac-inc.co.jp The reaction is typically catalyzed by an acid. manac-inc.co.jp The choice of acid catalyst can influence the reaction pathway; Brønsted acids like trifluoromethanesulfonic acid tend to promote the bromination of the aromatic ring. manac-inc.co.jp This is because the Brønsted acid protonates the DBDMH, enhancing its electrophilicity and facilitating the Friedel-Crafts type aromatic substitution. manac-inc.co.jp In contrast, Lewis acids may favor benzylic bromination. manac-inc.co.jp The process is also effective for the bromination of phenols, yielding ortho-monobrominated products in good yields at room temperature. okayama-u.ac.jp

1,3-Diiodo-5,5-dimethylhydantoin (DIH or DIDMH) is a versatile reagent for the iodination of various aromatic compounds. researchgate.netorganic-chemistry.org It can successfully iodinate activated aromatic systems like alkylbenzenes, aromatic amines, and phenyl ethers in organic solvents. researchgate.net The reactivity is highly dependent on the acidity of the medium. researchgate.net For electron-rich substrates, the reaction proceeds under mild conditions. organic-chemistry.orgorganic-chemistry.org For less reactive or deactivated aromatic compounds, the addition of a strong acid like sulfuric acid is necessary to generate a more potent iodinating agent. researchgate.net This method provides a useful alternative to N-iodosuccinimide (NIS) and molecular iodine. organic-chemistry.orgnih.gov

| Substrate Class | Reagent | Conditions | Product Type | Ref |

| Alkylbenzenes | DIDMH | Organic solvents; H₂SO₄ for deactivated rings | Iodoalkylbenzenes | researchgate.net |

| Aromatic Amines | DIDMH | Organic solvents | Iodoaromatic amines | researchgate.net |

| Phenyl Ethers | DIDMH | Organic solvents | Iodophenyl ethers | researchgate.net |

| Electron-deficient arenes | DIDMH | 90% Sulfuric Acid | Iodo-derivatives | researchgate.net |

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has proven to be a highly effective reagent for the regioselective bromination of nucleosides. nih.govfiu.edunih.gov It smoothly brominates uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position of the pyrimidine (B1678525) ring and adenosine (B11128) and guanosine (B1672433) derivatives at the C-8 position of the purine (B94841) ring. nih.govfiu.edu These reactions are typically carried out in aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or dimethylformamide (DMF) at room temperature. nih.govnih.gov The efficiency of the bromination can be significantly enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which leads to shorter reaction times and better yields. nih.govresearchgate.net The method is compatible with common protecting groups used in nucleoside chemistry. fiu.edu This process offers a convenient and general route to C-5 pyrimidine and C-8 purine brominated nucleosides, which are valuable intermediates in medicinal chemistry. nih.govfiu.edu

| Nucleoside Type | Position Brominated | Reagent | Solvent | Catalyst (optional) | Ref |

| Uridine derivatives | C-5 | DBDMH | DMF, CH₂Cl₂, CH₃CN | Lewis Acids (e.g., TMSOTf) | nih.govfiu.edu |

| Cytidine derivatives | C-5 | DBDMH | DMF, CH₂Cl₂, CH₃CN | Lewis Acids (e.g., TMSOTf) | nih.govfiu.edu |

| Adenosine derivatives | C-8 | DBDMH | DMF, CH₂Cl₂, CH₃CN | Lewis Acids (e.g., TMSOTf) | nih.govfiu.edu |

| Guanosine derivatives | C-8 | DBDMH | DMF, CH₂Cl₂, CH₃CN | Lewis Acids (e.g., TMSOTf) | nih.govfiu.edu |

Hydrolysis and Decomposition Pathways of N-Halogenated Hydantoins

N-halogenated derivatives of 5,5-dimethylhydantoin (B190458), such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), are known to undergo hydrolysis in aqueous solutions. This process is fundamental to their application as disinfectants and biocides, as it releases the active halogen species.

The hydrolysis of these compounds results in the formation of hypohalous acids (hypochlorous acid and/or hypobromous acid) and 5,5-dimethylhydantoin (DMH). nih.govnih.govnih.gov For instance, the reaction of BCDMH with water can be represented as follows:

BrCl(C₅H₆N₂O₂) + 2 H₂O → HOBr + HOCl + C₅H₈N₂O₂ nih.gov

The released hypohalous acids are the primary biocidal agents. nih.gov The stability of N-halogenated hydantoins is influenced by moisture, and they are more stable in a dry state. nih.gov The hydrolysis process is also pH-dependent; for example, DCDMH exhibits time-dependent hydrolysis at a pH of 9. researchgate.net In acidic aqueous solutions, DCDMH releases hypochlorous acid. researchgate.net

Decomposition of N-halogenated hydantoins can be initiated by heat or contact with incompatible materials. When heated, they can produce toxic and corrosive gases, including nitrogen oxides, hydrogen chloride, and hydrogen bromide. rsc.orgnih.gov They are incompatible with strong acids, strong bases, and easily oxidized materials. researchgate.netrsc.org

The hydrolysis and decomposition pathways are crucial for understanding the reactivity and application of these compounds. The controlled release of halogens makes them effective for various applications while their decomposition characteristics are vital for safe handling and storage.

Role in Condensation Reactions

Derivatives of this compound, particularly the N-halogenated versions, have been explored for their utility in catalyzing or promoting condensation reactions, which are essential for the formation of carbon-carbon and carbon-heteroatom bonds.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has been identified as an effective precatalyst for both direct esterification of carboxylic acids with alcohols and for aldol (B89426) condensation of aldehydes under neat (solvent-free) conditions. wikipedia.org This methodology is noteworthy for its tolerance to air and moisture, which simplifies the synthetic procedures. wikipedia.org

The proposed mechanism for these reactions involves the activation of the carbonyl group. In the presence of an alcohol or enol, DBDMH is thought to generate an in situ acyl hypobromite (B1234621) or a related activated species, which is highly susceptible to nucleophilic attack. This activation facilitates the formation of esters and the carbon-carbon bonds in aldol products. wikipedia.org

The effectiveness of DBDMH in these transformations highlights its role as a versatile reagent in organic synthesis, extending beyond its traditional use as a brominating agent.

Table 1: Examples of DBDMH-Catalyzed Condensation Reactions

| Reactants | Product Type | Catalyst | Conditions | Yield | Reference |

| Benzoic acid, Methanol | Ester | DBDMH | Neat, 80°C | High | wikipedia.org |

| Hexanal | Aldol Adduct | DBDMH | Neat, 80°C | 94% | wikipedia.org |

This table is generated based on data from the text to provide illustrative examples.

The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce a dihydropyridine (B1217469). researchgate.net This dihydropyridine can then be oxidized in a subsequent step to form the corresponding aromatic pyridine derivative. researchgate.net

While a wide range of catalysts and reaction conditions have been developed to optimize the Hantzsch synthesis, the direct use of 1,3-dihalo-5,5-dimethylhydantoin derivatives as catalysts for the initial condensation step is not extensively documented in scientific literature. The primary role of N-halo compounds in the context of the Hantzsch synthesis is more commonly associated with the aromatization of the dihydropyridine intermediate. researchgate.net Oxidizing agents are crucial for this dehydrogenation step, and various reagents have been employed for this purpose. researchgate.net Given the oxidizing nature of N-halogenated hydantoins, it is plausible that they could serve as effective oxidants for the aromatization of Hantzsch dihydropyridines, similar to other N-halo compounds like N-halosuccinimide.

Chemo- and Stereoselectivity in Reactions Involving Hydantoin Derivatives

N-halogenated derivatives of 5,5-dimethylhydantoin have demonstrated significant levels of chemo- and stereoselectivity in various organic reactions, making them valuable reagents for modern synthetic chemistry.

Chemoselectivity:

A notable example of chemoselectivity is the oxidation of thiols to disulfides using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). This transformation proceeds with high efficiency and selectivity, leaving other functional groups such as hydroxyls and aromatic rings unaffected. This allows for the specific formation of disulfide bonds in complex molecules without the need for protecting groups.

Stereoselectivity:

In the realm of stereoselective reactions, N-halogenated hydantoins have been employed in the dihalogenation of alkenes and alkynes. For instance, an organocatalytic stereospecific dibromination of various functionalized alkenes has been achieved using DBDMH in the presence of a simple thiourea (B124793) catalyst. Similarly, dichlorination reactions can be performed with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).

Furthermore, 1,3-diiodo-5,5-dimethylhydantoin (DIH) has been utilized in the regio- and stereoselective iodofluorination of alkynes. This reaction provides a controlled method for the introduction of both iodine and fluorine atoms across a triple bond with specific spatial arrangement.

The ability to control both the site of reaction (chemoselectivity) and the three-dimensional arrangement of the resulting products (stereoselectivity) underscores the synthetic utility of these hydantoin derivatives.

Table 2: Chemo- and Stereoselective Reactions with Hydantoin Derivatives

| Hydantoin Derivative | Reaction Type | Substrate | Key Feature | Reference |

| DBDMH | Oxidation | Thiols | High chemoselectivity for disulfide formation | |

| DBDMH | Dibromination | Alkenes | Stereospecific, organocatalyzed | |

| DIH | Iodofluorination | Alkynes | Regio- and stereoselective |

This table is generated based on data from the text to summarize the selective reactions.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating 1,3-dimethyl-5,5-dimethylhydantoin from its precursors, degradation products, and other related substances. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the analysis of hydantoin (B18101) derivatives. Reverse-phase HPLC (RP-HPLC) with an octadecylsilanized silica (B1680970) column is a common approach. nih.gov

A typical HPLC method for the analysis of 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH), a related compound, utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com This method can be adapted for the analysis of this compound. The use of formic acid makes the method compatible with mass spectrometry (MS) detection, providing further structural information. sielc.com

Researchers have developed HPLC methods to simultaneously quantify DMDMH and its decomposition products, which include 1-hydroxymethyl-5,5-dimethylhydantoin (1-MDMH), 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH), and 5,5-dimethylhydantoin (B190458) (DMH). nih.gov These methods demonstrate good linearity over wide concentration ranges. nih.gov The stability of these compounds can be pH-dependent, with decomposition observed in basic conditions. nih.gov

| Parameter | Value | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Column | Octadecylsilanized silica | nih.gov |

| Analytes | DMDMH, 1-MDMH, 3-MDMH, DMH | nih.gov |

| Recovery | 85-105% (average of four compounds) | nih.gov |

| This table summarizes the key parameters of a validated HPLC method for the analysis of DMDM hydantoin and its decomposition products. |

For the separation of halogenated derivatives such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) and 1,3-dibromo-5,5-dimethylhydantoin (B127087), reverse-phase HPLC methods using a C18 or a specialized Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid have been successfully applied. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including hydantoin derivatives. It is particularly useful for analyzing the degradation product 5,5-dimethylhydantoin (DMH) in various matrices. researchgate.net

A validated GC-MS method for the determination of DMH in processed foods has been established. nih.gov This method demonstrated high accuracy (91.6% to 99.8%) and precision (1.1% to 10.8% RSD). nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.2 mg/kg and 0.5 mg/kg, respectively. nih.gov

The combination of HPLC for initial separation followed by GC-MS analysis of the collected fractions has been employed to identify and quantify polar organic compounds, including dimethylhydantoin, in complex aqueous samples. researchgate.net For compounds that are difficult to analyze directly by GC-MS due to low volatility, derivatization techniques can be employed.

| Parameter | Value | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Analyte | 5,5-Dimethylhydantoin (DMH) | nih.gov |

| Accuracy | 91.6% - 99.8% | nih.gov |

| Precision (RSD%) | 1.1% - 10.8% | nih.gov |

| Limit of Detection (LOD) | 0.2 mg/kg | nih.gov |

| Limit of Quantification (LOQ) | 0.5 mg/kg | nih.gov |

| This table presents the validation parameters for a GC-MS method used to determine the concentration of 5,5-dimethylhydantoin. |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure.

NMR Spectroscopy in Structure Elucidation and Solvent Effects

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the atoms within the molecule. The chemical shifts, coupling constants, and signal intensities in an NMR spectrum allow for the unambiguous assignment of the structure.

For 5,5-dimethylhydantoin, the ¹H NMR spectrum in D₂O shows a characteristic singlet for the two methyl groups at approximately 1.435 ppm. chemicalbook.com In the case of 1,3-dichloro-5,5-dimethylhydantoin, the chemical shifts will be influenced by the presence of the electronegative chlorine atoms. chemicalbook.com Similarly, the ¹H NMR spectrum of 1,3-dibromo-5,5-dimethylhydantoin in CDCl₃ has been reported and used to confirm its structure in various chemical reactions. beilstein-journals.org

Solvent effects can influence the chemical shifts observed in NMR spectra. Therefore, it is crucial to report the solvent used for the analysis. The choice of solvent can also affect the solubility of the compound and the resolution of the spectrum.

Titrimetric and Chemiluminescent Methods for Available Halogen Content

For halogenated derivatives of this compound, determining the amount of available halogen is essential for assessing their disinfectant or bleaching efficacy. Titrimetric and chemiluminescent methods are commonly employed for this purpose.

The available halogen content, typically chlorine or bromine, in N-halamine compounds can be determined by iodometric titration. This method involves reacting the N-halamine with an excess of potassium iodide, which is oxidized to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.

Chemiluminescence methods offer a highly sensitive alternative for the detection of halogens. These methods are based on the light-emitting reaction of a chemiluminescent reagent with the halogen. While specific applications for this compound derivatives are not extensively detailed, the principles of chemiluminescence are applicable to the quantification of their active halogen content.

Method Validation and Uncertainty in Analytical Determinations

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the results obtained. demarcheiso17025.com Method validation involves assessing several key parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

For the GC-MS method to determine 5,5-dimethylhydantoin, a determination coefficient (R²) of more than 0.99 was achieved, indicating excellent linearity. nih.gov The accuracy was reported to be between 91.6% and 99.8%, with precision (relative standard deviation, RSD) ranging from 1.1% to 10.8%. nih.gov

Measurement uncertainty is an integral part of any quantitative analytical result. It provides a range within which the true value of the measurand is believed to lie with a certain level of confidence. For the determination of DMH by GC-MS, an extended uncertainty of 0.18 was reported. nih.gov A comprehensive evaluation of measurement uncertainty considers all potential sources of error in the analytical process, from sample preparation to final measurement. demarcheiso17025.com

Research Applications in Chemical Synthesis and Materials Science

Hydantoins as Reagents in Organic Transformations

Hydantoin (B18101) and its derivatives, including 1,3-Dimethyl-5,5-dimethylhydantoin, are recognized for their significant roles in organic synthesis. These compounds serve as versatile reagents and catalysts in a variety of chemical transformations, leading to the formation of valuable organic molecules.

Activation of Carbonyl Functionality in Esterification and Aldol (B89426) Condensation

The activation of the carbonyl group is a fundamental process in organic chemistry, essential for reactions like esterification and aldol condensation. researchgate.net 1,3-Dihalo-5,5-dimethylhydantoins, a class of compounds to which this compound is structurally related, have been investigated for their ability to facilitate these transformations.

In a study on direct esterification of carboxylic acids and alcohols, as well as aldol condensation of aldehydes, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) was identified as an effective precatalyst. researchgate.net The research highlighted that among various N-halosuccinimides and 1,3-dihalo-5,5-dimethylhydantoins, DBDMH showed the highest efficiency. researchgate.net The activation of the carbonyl moiety by these reagents enables the construction of a wide array of useful organic compounds. researchgate.net The proposed mechanism for esterification suggests a water-assisted pathway, with the efficiency of the reaction being notably higher in the presence of water. researchgate.net

Table 1: Catalyst Efficiency in the Esterification of Benzoic Acid with Methanol researchgate.net

| Catalyst | Conversion (%) |

| None | 0 |

| N-chlorosuccinimide (NCS) | Low |

| N-bromosuccinimide (NBS) | Moderate |

| N-iodosuccinimide (NIS) | Moderate |

| 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) | Low |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Quantitative |

| 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIDMH) | High |

Regeneration of Carbonyl Compounds from Semicarbazones and Oximes

While direct research on this compound for the regeneration of carbonyl compounds from semicarbazones and oximes is not extensively documented in the provided results, related compounds have shown utility in similar transformations. For instance, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) has been utilized in the microwave-assisted cleavage of oximes. arcjournals.org This suggests that the hydantoin scaffold can be effective in reactions involving the cleavage and formation of C=N bonds, a key step in the regeneration of carbonyls from their derivatives.

Transformation of Alcohols, Amines, and Aldehydes into Nitriles

1,3-Diiodo-5,5-dimethylhydantoin (DIH) has proven to be an efficient reagent for the conversion of various primary alcohols, as well as primary, secondary, and tertiary amines, into their corresponding nitriles. organic-chemistry.org This oxidation reaction is typically carried out in aqueous ammonia (B1221849) at 60 °C and results in good yields of the nitrile products. organic-chemistry.org Another method involves the treatment of alcohols with reagents like tert-butyl hypochlorite (B82951), diiodine, or DIH in the presence of TEMPO, followed by treatment with diiodine and aqueous ammonia, to yield nitriles at room temperature. organic-chemistry.org

Synthesis of Oxazolines and Bis-Oxazolines

The synthesis of oxazolines and bis-oxazolines often involves the cyclization of amino alcohols with carboxylic acid derivatives. While the direct use of this compound in this specific synthesis is not detailed, the broader family of hydantoin derivatives is involved in the synthesis of various heterocyclic systems. For instance, thiohydantoin derivatives can be structurally modified through amidoalkylation to create unsymmetrical nitrogen-containing bis-heterocyclic systems. ineosopen.org

Catalytic Applications in Heterocyclic Compound Synthesis

Halogenated derivatives of 5,5-dimethylhydantoin (B190458) have demonstrated significant catalytic activity in the synthesis of heterocyclic compounds. For example, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) serves as a novel and efficient homogeneous catalyst in the Biginelli reaction for the synthesis of substituted 3,4-dihydropyrimidin-2(1H)-ones. koreascience.kr This method is advantageous due to its short reaction times, high yields, and the stability and low cost of the catalyst. koreascience.kr

Similarly, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been employed as a catalyst for the one-pot synthesis of 2-arylbenzothiazoles from the reaction of 2-aminothiophenol (B119425) and aromatic aldehydes. lookchem.com This protocol offers a simple and efficient alternative to traditional metal-catalyzed methods. lookchem.com

Functional Material Development

The hydantoin moiety, including this compound, is a building block for the development of functional materials with specific properties. One area of research involves the incorporation of hydantoin derivatives into polymers to create materials with biocidal or optical properties.

For example, 1,3-dimethylol-5,5-dimethylhydantoin has been grafted onto cotton fabrics to create a biocidal textile. researchgate.net The surface of this modified cotton can be rendered biocidal by exposure to dilute hypochlorite solutions. researchgate.net This demonstrates the potential for creating durable and regenerable antimicrobial materials.

Furthermore, research has been conducted on the synthesis of polymers containing 5,5-dimethylhydantoin to study their optical properties. researchgate.net This suggests an interest in developing new materials with specific light-absorbing or emitting characteristics based on the hydantoin structure.

Grafting of 1,3-Dimethylol-5,5-dimethylhydantoin onto Textile Fibers for Surface Modification

The surface modification of textile fibers, particularly cotton, can be achieved by grafting 1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) onto the cellulose (B213188) backbone. researchgate.net This process aims to impart new properties to the fabric, such as antimicrobial capabilities, by covalently bonding the hydantoin derivative to the fiber surface.

A common technique employed for this purpose is the pad-dry-cure method. researchgate.net In this process, the cotton fabric is first impregnated (padded) with an aqueous solution containing DMDMH and a catalyst. researchgate.net The fabric is then dried and subsequently cured at a high temperature, typically around 160°C. researchgate.net The heat facilitates a chemical reaction where the hydroxyl groups of the DMDMH molecule form covalent ether linkages with the hydroxyl groups of the cellulose fibers. Magnesium chloride is often used as a catalyst to facilitate this reaction. researchgate.net Research has identified optimal conditions for this process, including the concentration of reactants and soaking time, to ensure successful grafting. researchgate.net

Table 1: Parameters for Grafting DMDMH onto Cotton Fabric

| Parameter | Value/Condition | Source |

|---|---|---|

| Grafting Method | Pad-dry-cure | researchgate.net |

| Substrate | Cotton (Cellulose) Fibers | researchgate.net |

| Reactant | 1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) | researchgate.net |

| Catalyst | Magnesium Chloride | researchgate.net |

| Curing Temperature | 160°C | researchgate.net |

| Optimal Reactant Conc. | 20% | researchgate.net |

| Optimal Soaking Time | 60 minutes | researchgate.net |

This interactive table summarizes key parameters identified in research for the successful grafting of DMDMH onto textile fibers.

Chemical Principles for Regenerable Biocidal Textiles

The primary motivation for grafting DMDMH onto textiles is to create a surface that can be rendered biocidal. The chemical principle behind this functionality is the formation of N-halamine structures. researchgate.netresearchgate.net

N-halamines are compounds in which an oxidative halogen, such as chlorine or bromine, is covalently bonded to a nitrogen atom. researchgate.netacs.org The DMDMH molecule, once grafted onto the textile, contains amide/imide nitrogen atoms within its hydantoin ring structure. These nitrogen atoms can be readily halogenated. researchgate.net

The process of creating the biocidal functionality involves exposing the DMDMH-grafted fabric to a dilute halogen solution, typically a buffered commercial hypochlorite (bleach) solution. researchgate.net During this step, the hydrogen atom on the nitrogen in the hydantoin ring is replaced by a chlorine atom, forming a stable N-halamine bond (>N-Cl). acs.org This N-Cl bond is a powerful oxidizing agent that effectively inactivates a broad spectrum of microorganisms. acs.org

A key advantage of this technology is its regenerability. After the biocidal activity is depleted (i.e., the chlorine has been consumed in the process of killing pathogens), the antimicrobial function can be restored. This is achieved by simply re-exposing the fabric to a dilute chlorine bleach solution, which re-halogenates the hydantoin rings on the surface. researchgate.netacs.org This recharging process can be repeated multiple times, making the textile reusable. researchgate.net It is important that the chlorine source is buffered to prevent the decomposition of the hydantoin ring during the halogenation process. researchgate.net

Table 2: Chemical Transformation for Biocidal Activity

| Stage | Chemical Structure on Fiber | Process | Result |

|---|---|---|---|

| Grafted Precursor | Cellulose-O-CH₂-N(CO)₂C(CH₃)₂-CH₂-OH | Grafting of DMDMH onto cellulose. | Inert, non-biocidal surface. |

| Activation | Cellulose-O-CH₂-N(CO)₂C(CH₃)₂-CH₂-OH + NaOCl | Exposure to dilute sodium hypochlorite solution. | Formation of N-halamine bond (>N-Cl). |

| Biocidal State | Cellulose-O-CH₂-N(Cl)(CO)₂C(CH₃)₂-CH₂-OH | The N-Cl bond acts as a potent biocide. | Active antimicrobial surface. |

| Regeneration | Depleted Surface + NaOCl | Re-exposure to chlorine source after use. | Restoration of the N-halamine bond and biocidal activity. researchgate.net |

This interactive table outlines the chemical principle of creating and regenerating biocidal textiles using DMDMH.

Applications in Water Treatment Chemistry (Focusing on Chemical Mechanisms, not Efficacy or Dosage)

In water treatment, 1,3-Dimethylol-5,5-dimethylhydantoin and its derivatives utilize distinct chemical mechanisms to achieve disinfection.

One primary mechanism is through its function as a formaldehyde-releasing agent. wikipedia.org DMDMH slowly releases formaldehyde (B43269) into the water, which acts as a broad-spectrum biocide. niranchemical.com This gradual release creates an environment that is unfavorable for the growth of bacteria, yeast, and fungi, thereby preserving the water system. cneasychem.com

A second, distinct mechanism involves the use of halogenated derivatives of dimethylhydantoin, such as 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). wikipedia.org While not DMDMH itself, its mechanism is central to understanding how hydantoin-based compounds work in water treatment. DBDMH acts as a source of hypobromous acid (HOBr), which is a powerful disinfectant. wikipedia.org In water, the following chemical processes occur:

Release: DBDMH releases bromine, which reacts with water to form hypobromous acid (HOBr).

Disinfection: Hypobromous acid serves as a source of "Br+", which oxidizes and inactivates pathogens. In this process, HOBr is reduced to bromide ions (Br⁻). wikipedia.org

Activation (Regeneration): The resulting bromide ions can be re-oxidized back to the active disinfectant, hypobromous acid. This "activation" is accomplished by adding a stronger oxidizing agent, such as hypochlorous acid (HOCl), to the water. The reaction is: Br⁻ + HOCl → HOBr + Cl⁻. wikipedia.org This regeneration cycle allows for the sustained release of the active biocidal agent.

Table 3: Chemical Mechanisms in Water Treatment

| Mechanism | Compound Type | Chemical Principle | Active Agent |

|---|---|---|---|

| Formaldehyde Release | 1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) | Slow hydrolysis of the parent compound. | Formaldehyde |

| Hypohalous Acid Release | Halogenated Hydantoins (e.g., DBDMH) | Release of a halogen which forms a hypohalous acid in water. wikipedia.org | Hypobromous Acid (HOBr) or Hypochlorous Acid (HOCl) |

This interactive table compares the different chemical mechanisms by which hydantoin-based compounds act as disinfectants in water treatment.

Table of Chemical Compounds Mentioned

| Chemical Name | Formula |

| 1,3-Dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ |

| 1,3-Dimethylol-5,5-dimethylhydantoin | C₇H₁₂N₂O₄ |

| 5,5-dimethylhydantoin | C₅H₈N₂O₂ |

| Formaldehyde | CH₂O |

| Hypobromous acid | HOBr |

| Hypochlorous acid | HOCl |

| Magnesium chloride | MgCl₂ |

| Sodium hypochlorite | NaOCl |

Environmental Chemical Transformations and Degradation Pathways

Hydrolytic Stability and Decomposition Products of Hydantoin (B18101) Derivatives in Aqueous Systems

Hydantoin and its derivatives undergo hydrolysis in aqueous solutions, a process that breaks down the heterocyclic ring structure. The stability of these compounds is highly dependent on the substituents attached to the nitrogen and carbon atoms of the hydantoin ring.

Halogenated derivatives, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), are designed to release active halogens upon hydrolysis. scbt.comchemicalbook.com In aqueous solutions, these compounds decompose, yielding hypohalous acids (hypochlorous or hypobromous acid) and the more stable 5,5-dimethylhydantoin (B190458) (DMH). usda.govarcjournals.org For instance, the hydrolysis of DCDMH is a stepwise process. It first decomposes to form 1-chloro-5,5-dimethylhydantoin, which is a relatively stable intermediate, before further breaking down. acs.orgacs.org Similarly, DBDMH hydrolyzes in water to form hypobromous acid and DMH. usda.gov

Another derivative, 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH), also shows susceptibility to decomposition in aqueous environments. Studies on cosmetic formulations have shown that DMDMH can decompose, particularly in basic conditions, to form 3-monomethylol-5,5-dimethylhydantoin (3-MDMH) and subsequently 5,5-dimethylhydantoin (DMH). nih.gov

The fundamental hydrolysis of the parent hydantoin ring, under alkaline conditions, proceeds through the formation of a hydantoic acid intermediate, which can then be further hydrolyzed to an amino acid. researchgate.netacs.org For example, hydantoin itself hydrolyzes to hydantoic acid, which then decomposes to form glycine (B1666218). acs.org While 1,3-dimethyl-5,5-dimethylhydantoin is structurally similar, its degradation pathway follows the cleavage of substituents and eventual stability centered around the core 5,5-dimethylhydantoin structure.

| Hydantoin Derivative | Intermediate Decomposition Product(s) | Final Stable Decomposition Product | Reference(s) |

|---|---|---|---|

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | 1-Chloro-5,5-dimethylhydantoin, Hypochlorous Acid | 5,5-Dimethylhydantoin (DMH) | arcjournals.orgacs.orgacs.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Hypobromous Acid | 5,5-Dimethylhydantoin (DMH) | usda.gov |

| 1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) | 1-Monomethylol-5,5-dimethylhydantoin (1-MDMH), 3-Monomethylol-5,5-dimethylhydantoin (3-MDMH) | 5,5-Dimethylhydantoin (DMH) | nih.gov |

| Hydantoin (parent compound) | Hydantoic Acid | Glycine | researchgate.netacs.org |

Factors Influencing Degradation Kinetics (e.g., pH, temperature)

The rate at which hydantoin derivatives degrade is significantly influenced by environmental factors, primarily pH and temperature. researchgate.net

pH: The pH of the aqueous solution is a critical determinant of hydrolytic stability. Generally, hydantoin hydrolysis is accelerated in alkaline (basic) environments. researchgate.netacs.org For instance, the decomposition of 1,3-dichloro-5,5-dimethylhydantoin has been specifically studied at a pH of 9, where its breakdown is notable. acs.orgacs.org Similarly, 1,3-dibromo-5,5-dimethylhydantoin is known to be susceptible to decomposition in strong acids or alkalis. chemicalbook.com The decomposition of 1,3-dimethylol-5,5-dimethylhydantoin into its subsequent products, including DMH, was also observed to be more pronounced in basic cosmetic formulations. nih.gov Conversely, studies on the hydrolytic stability of 5,5-dimethylhydantoin itself showed the compound to be stable over a 30-day test period in sterile aqueous solutions buffered to pH 5, 7, and 9, indicating its resistance to pH-driven hydrolysis once formed. epa.gov

Temperature: Temperature influences reaction kinetics, with higher temperatures generally increasing the rate of degradation. In studies of hydantoin hydrolysis to glycine, increasing the temperature resulted in a faster decrease of the initial hydantoin concentration. acs.org The optimal temperature for the synthesis of DBDMH is controlled at around 30°C, implying that higher temperatures could favor decomposition. chemicalbook.com

| Factor | Effect on Degradation Rate | Specific Examples | Reference(s) |

|---|---|---|---|

| pH | Degradation is generally accelerated in alkaline (basic) conditions. | Decomposition of 1,3-dichloro-5,5-dimethylhydantoin is significant at pH 9. 1,3-dibromo-5,5-dimethylhydantoin is unstable in strong alkali. | chemicalbook.comacs.orgacs.orgacs.org |

| Temperature | Higher temperatures typically increase the rate of degradation. | Hydrolysis of hydantoin to glycine increases with rising temperature. | acs.org |

Characterization of Stable Degradation Products (e.g., 5,5-dimethylhydantoin)

The degradation of various N-substituted 5,5-dimethylhydantoin derivatives consistently leads to the formation of 5,5-dimethylhydantoin (DMH) as a stable end product. usda.govarcjournals.orgregulations.gov This stability is a key feature of its environmental profile.

According to U.S. Environmental Protection Agency (EPA) assessments, halogenated hydantoins used as disinfectants rapidly degrade in water to DMH or the related 5-ethyl-5-methylhydantoin (B102286) (EMH). regulations.gov Subsequent studies on the environmental fate of DMH have shown it to be highly persistent. In hydrolysis studies conducted over 30 days at pH levels of 5, 7, and 9, DMH remained stable with 90.0% to 96.4% of the chemical recovered. epa.gov Furthermore, in soil metabolism studies, DMH degraded very slowly, with a calculated half-life of over one year under both aerobic and anaerobic conditions. epa.gov

The persistence of DMH means that while the parent compounds like DCDMH or DBDMH are transient, exposure is more likely to occur to the breakdown product, DMH. regulations.gov This stability contrasts with the parent hydantoin ring, which can be forced under certain conditions to hydrolyze further to an amino acid. researchgate.net The presence of the two methyl groups at the C-5 position of the ring in DMH confers a high degree of stability, preventing further ring cleavage under typical environmental conditions. epa.govregulations.gov

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Selectivity

The pursuit of highly efficient and selective synthetic methods is a cornerstone of modern organic chemistry. For 1,3-Dimethyl-5,5-dimethylhydantoin and related hydantoin (B18101) structures, future research will likely focus on developing novel synthetic routes that offer superior control over the final product's structure and purity.

Current synthetic strategies for related halogenated hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often involve the reaction of 5,5-dimethylhydantoin (B190458) with a brominating agent in the presence of a base. google.compku.edu.cn One innovative approach involves the in-situ generation of liquid bromine in a microchannel reactor, which then reacts with 5,5-dimethylhydantoin to produce DBDMH with high yield and selectivity. pku.edu.cnpku.edu.cn This method offers advantages in terms of safety and efficiency for aqueous phase reactions involving liquid bromine. pku.edu.cnpku.edu.cn

Future research could build upon these principles to develop more versatile and environmentally benign synthetic pathways. This may include the exploration of new catalysts, solvent systems, and reaction conditions to improve yields and minimize the formation of byproducts. A key challenge will be to achieve high regioselectivity and stereoselectivity, particularly when synthesizing more complex hydantoin derivatives with multiple chiral centers. The development of domino or one-pot reactions that combine multiple synthetic steps into a single, efficient process will also be a significant area of focus. acs.org

Exploration of New Catalytic Applications and Reaction Architectures

The catalytic potential of hydantoin derivatives, particularly halogenated ones like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), has been increasingly recognized. DBDMH has shown promise as a catalyst or precatalyst in a variety of organic transformations. nih.govresearchgate.netresearchgate.netcdnsciencepub.com

For instance, DBDMH has been effectively used to catalyze the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and their thioxo derivatives under solvent-free conditions, offering high yields and short reaction times. researchgate.net It also serves as a precatalyst for the activation of carbonyl functionalities, facilitating direct esterification and aldol (B89426) condensation reactions under neat conditions. nih.govresearchgate.net Furthermore, DBDMH has been employed as a catalyst for the synthesis of 2-arylthiazolines and 2-arylimidazolines. cdnsciencepub.com

Future research in this area will likely focus on expanding the scope of catalytic applications for this compound and its analogs. This could involve exploring their use in asymmetric catalysis, where the chiral environment of a modified hydantoin could induce stereoselectivity in a reaction. organic-chemistry.org The development of novel reaction architectures, such as flow chemistry systems, could further enhance the efficiency and scalability of these catalytic processes. Investigating the synergistic effects of using hydantoin-based catalysts in combination with other catalytic systems could also lead to new and powerful synthetic methodologies.

Advanced Mechanistic Investigations Using Computational Chemistry

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic routes. Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical transformations. tandfonline.comprinceton.edu

Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics can be employed to model the electronic structure and energetics of reactants, intermediates, and transition states involved in reactions with this compound. tandfonline.comprinceton.edu These calculations can provide valuable insights into reaction pathways, activation energies, and the factors that govern selectivity. For example, computational studies on hydantoin and its derivatives have been used to investigate their quantum chemical properties, including HOMO-LUMO gaps and vibrational frequencies. tandfonline.com

Future research will undoubtedly leverage the increasing power of computational methods to tackle more complex mechanistic questions. mit.edu This could involve studying the role of solvent effects, the influence of substituents on reactivity, and the detailed mechanism of catalytic cycles. The synergy between experimental and computational studies will be paramount, with computational predictions guiding experimental design and experimental results providing benchmarks for theoretical models. researchgate.net This integrated approach will accelerate the discovery and optimization of new reactions and applications for this compound.

Design of Next-Generation Functional Materials Incorporating Hydantoin Moieties

The unique structural and chemical properties of the hydantoin ring make it an attractive building block for the design of novel functional materials. rsc.org Hydantoin derivatives have already found applications in various fields, and future research is poised to expand this scope significantly. rsc.orgresearchgate.net

One promising area is the development of hydantoin-based polymers with tailored properties. For example, new biocidal polymers have been synthesized by incorporating hydantoin monomers that possess both amide and imide nitrogens for improved halogen capture and enhanced antimicrobial activity. researchgate.net These polymers, when coated on surfaces, exhibit potent bactericidal effects. researchgate.net

Future research will likely focus on creating a diverse range of functional materials by incorporating this compound and other hydantoin derivatives into different polymer architectures. This could include the development of:

Smart Materials: Polymers that respond to external stimuli such as pH, temperature, or light, with potential applications in drug delivery and sensors.

High-Performance Polymers: Materials with enhanced thermal stability, mechanical strength, or optical properties for use in demanding applications.

Biocompatible Materials: Polymers designed for biomedical applications, such as tissue engineering scaffolds and medical implants, leveraging the biological activity often associated with the hydantoin scaffold. acs.orgnih.gov

The design of these materials will require a multidisciplinary approach, combining synthetic chemistry, polymer science, and materials characterization. The ability to precisely control the structure and functionality of the hydantoin units within the material will be key to achieving the desired properties and performance.

Q & A

Q. Q1. What are the established synthetic routes for 1,3-Dimethyl-5,5-dimethylhydantoin, and how do reaction conditions influence yield?

The compound is synthesized via condensation of acetone cyanohydrin with ammonium carbonate under controlled temperatures (50–80°C). Critical parameters include pH regulation (neutral to slightly alkaline) and precise temperature control to avoid side reactions like hydrolysis of intermediates. Post-synthesis, recrystallization from ethanol or water enhances purity, with yields typically reaching 70–85% under optimized conditions .

Basic Characterization Techniques

Q. Q2. Which spectroscopic and chromatographic methods are recommended for confirming the structural integrity of this compound?

- FTIR : Confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and N-H vibrations (3300–3500 cm⁻¹).

- NMR : H NMR shows singlet peaks for methyl groups (δ ~1.4 ppm) and imidazolidinedione protons (δ ~3.2 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity, while TLC (silica gel, ethyl acetate/methanol) monitors reaction progress .

Basic Reactivity in Aqueous Systems

Q. Q3. How does this compound behave in aqueous solutions, and what factors govern its hydrolysis?

The compound hydrolyzes in water to release hypohalous acids (e.g., HOBr, HOCl), with kinetics dependent on pH and temperature. At neutral pH (6–8), hydrolysis is slow (t₁/₂ >24 hrs), but accelerates under acidic conditions. Buffering agents (e.g., phosphate) stabilize intermediates, while elevated temperatures (>40°C) promote rapid decomposition .

Advanced Bromination Applications

Q. Q4. How can this compound be optimized as a brominating agent in allylic or benzylic bromination?

In solvent-free conditions or tert-butanol, the compound selectively brominates allylic/benzylic positions via radical mechanisms. For example, cyclohexene yields 3-bromocyclohexene (66% efficiency) when reacted stoichiometrically at 60°C. Catalytic iodine or light initiation enhances reaction rates .

Advanced Data Contradictions

Q. Q5. How can researchers resolve discrepancies in reported solvent effects on the compound’s oxidative efficiency?

Contradictory data arise from solvent polarity and proticity. For instance, in ethyl acetate (aprotic), oxidation of urazoles proceeds via electrophilic pathways, while in ethanol (protic), hydrogen bonding slows reaction kinetics. Systematic solvent screening (e.g., dielectric constant mapping) clarifies optimal conditions for target transformations .

Advanced Polymer Science Applications

Q. Q6. What methodologies enable graft polymerization of this compound onto polyamide membranes for enhanced antimicrobial properties?

Radical-initiated grafting using allyl derivatives (e.g., 3-allyl-5,5-dimethylhydantoin) modifies membrane surfaces. FTIR-ATR confirms covalent bonding, while contact angle measurements verify hydrophilicity. Optimal monomer concentration (5–10 wt%) and UV exposure time (30–60 sec) achieve 80–90% biofilm inhibition .

Stability and Decomposition

Q. Q7. What factors influence formaldehyde release from this compound in preservative formulations?

Formaldehyde release correlates with pH (maximal at pH 5–6) and temperature. Accelerated stability studies (40°C/75% RH) quantify release via HPLC-UV (λ = 412 nm post-derivatization with Nash reagent). Low free-formaldehyde variants (<0.074%) mitigate toxicity while retaining efficacy .

Environmental Toxicology

Q. Q8. What ecotoxicological risks are associated with this compound, and how can environmental exposure be mitigated?

The compound exhibits high aquatic toxicity (LC₅₀ <1 mg/L for Daphnia magna). Wastewater treatment via activated carbon adsorption or ozonation reduces residual concentrations below 0.1 ppm. Biodegradation studies show <10% mineralization in 28 days, necessitating strict disposal protocols .

Analytical Challenges

Q. Q9. What advanced techniques quantify trace degradation products of this compound in complex matrices?

LC-MS/MS with MRM (multiple reaction monitoring) detects sub-ppb levels of hydantoin derivatives. For halogenated byproducts, ion chromatography coupled with conductivity detection (e.g., EPA Method 300.1) is recommended .

Mechanistic Insights

Q. Q10. What mechanistic pathways explain the compound’s role in oxidizing urazoles to triazolinediones?

The reaction proceeds via a two-step mechanism: (1) Halogenation of the urazole nitrogen by hypobromous acid, followed by (2) cyclization under basic conditions. Kinetic isotope effects (KIE >2) and DFT calculations support rate-determining bromine transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.